molecular formula C20H23N3O3S B4724143 N-((4-Propionamidophenyl)carbamothioyl)-3-propoxybenzamide

N-((4-Propionamidophenyl)carbamothioyl)-3-propoxybenzamide

Cat. No.: B4724143
M. Wt: 385.5 g/mol
InChI Key: QAABCNOMJFSHQL-UHFFFAOYSA-N
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Description

N-((4-Propionamidophenyl)carbamothioyl)-3-propoxybenzamide is a thiourea-based benzamide derivative characterized by a propionamide group at the para position of the phenyl ring and a 3-propoxybenzamide moiety. Thiourea derivatives often exhibit diverse applications, including metal coordination, antimicrobial activity, and enzyme inhibition, depending on substituent effects .

Properties

IUPAC Name

N-[[4-(propanoylamino)phenyl]carbamothioyl]-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-3-12-26-17-7-5-6-14(13-17)19(25)23-20(27)22-16-10-8-15(9-11-16)21-18(24)4-2/h5-11,13H,3-4,12H2,1-2H3,(H,21,24)(H2,22,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAABCNOMJFSHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Propionamidophenyl)carbamothioyl)-3-propoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with 4-aminophenol, which undergoes a series of reactions to introduce the propionamide and carbamothioyl groups

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

N-((4-Propionamidophenyl)carbamothioyl)-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-((4-Propionamidophenyl)carbamothioyl)-3-propoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((4-Propionamidophenyl)carbamothioyl)-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparison of Physicochemical Properties

Compound Name Substituent(s) Yield (%) Melting Point (°C) Key Structural Features Reference
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide 2-chloro 60 216–218 Chlorine at ortho position; confirmed by NH (12.38 ppm) and ArH peaks in ¹H NMR
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-methoxybenzamide 2-methoxy 60 216–218 Methoxy group enhances electron density; IR shows C=O and C=S stretches
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-4-nitrobenzamide 4-nitro 244–245 Strong electron-withdrawing nitro group; distinct NH peaks at 12.40 ppm in ¹H NMR
N-((4-(2,4-dioxoimidazolidin-5-yl)phenyl)carbamothioyl)thiophene-2-carboxamide Thiophene-2-carboxamide 82 244–246 Heterocyclic thiophene ring; high yield and melting point due to planar structure
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide 3-propoxy, oxadiazole Propoxy group at meta position; molecular weight 353.37 g/mol

Key Observations:

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., nitro) increase melting points (e.g., 244–245°C in ) due to enhanced intermolecular interactions.
  • Bulky substituents like thiophene (244–246°C ) further elevate melting points via π-π stacking.
  • Methoxy and chloro groups show comparable melting points (~216°C), suggesting similar lattice stability .

Yield Variations :

  • Thiophene-2-carboxamide derivatives exhibit the highest yield (82% ), likely due to favorable reaction kinetics with the thiophene ring.
  • Nitro-substituted compounds show lower yields (50–63% ), possibly due to steric hindrance or side reactions.

Spectral Characteristics :

  • NH protons in thiourea moieties resonate between 10.10–12.58 ppm in ¹H NMR, confirming hydrogen bonding .
  • IR spectra consistently show C=S (1050–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .

Research Findings and Data Gaps

  • Contradictions : Melting points for 3-nitrobenzamide derivatives vary significantly (168–170°C in vs. 162–164°C in ), possibly due to polymorphic forms or impurities.
  • Unanswered Questions : The target compound’s biological activity and exact melting point remain uncharacterized in the provided evidence. Further studies on its coordination behavior with transition metals are warranted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-((4-Propionamidophenyl)carbamothioyl)-3-propoxybenzamide
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